molecular formula C17H19NOS B4115132 3-phenyl-N-[2-(phenylthio)ethyl]propanamide

3-phenyl-N-[2-(phenylthio)ethyl]propanamide

Cat. No. B4115132
M. Wt: 285.4 g/mol
InChI Key: XOINLYVNKKAXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-[2-(phenylthio)ethyl]propanamide, also known as PT-141, is a synthetic peptide that has been studied for its potential use as a treatment for sexual dysfunction. It was originally developed as a melanocortin agonist and was found to have effects on sexual arousal and desire.

Mechanism of Action

3-phenyl-N-[2-(phenylthio)ethyl]propanamide acts as an agonist of the melanocortin receptors, specifically the MC4 receptor. Activation of this receptor leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the activation of protein kinase A (PKA). This activation of PKA leads to the release of nitric oxide (NO) and subsequent vasodilation, which is responsible for the effects on sexual arousal and desire.
Biochemical and Physiological Effects
3-phenyl-N-[2-(phenylthio)ethyl]propanamide has been shown to increase sexual arousal and desire in both men and women. It has also been shown to increase penile rigidity in men with ED. Additionally, it has been shown to have effects on appetite regulation and glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 3-phenyl-N-[2-(phenylthio)ethyl]propanamide in lab experiments is its specificity for the MC4 receptor. This allows for more targeted studies on the effects of melanocortin receptor activation. However, one limitation is the lack of long-term safety data on the compound.

Future Directions

Future research on 3-phenyl-N-[2-(phenylthio)ethyl]propanamide could focus on its potential use in treating other conditions such as obesity, diabetes, and cardiovascular disease. Additionally, more studies could be done on its effects on appetite regulation and glucose metabolism. Further research could also focus on developing safer and more effective formulations of the compound for clinical use.

Scientific Research Applications

3-phenyl-N-[2-(phenylthio)ethyl]propanamide has been studied for its potential use in treating sexual dysfunction, particularly in women with hypoactive sexual desire disorder (HSDD) and men with erectile dysfunction (ED). It has also been studied for its potential use in treating other conditions such as obesity, diabetes, and cardiovascular disease.

properties

IUPAC Name

3-phenyl-N-(2-phenylsulfanylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c19-17(12-11-15-7-3-1-4-8-15)18-13-14-20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOINLYVNKKAXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-[2-(phenylthio)ethyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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